
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Descripción general
Descripción
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate, also known as BOC-Indole-2-carboxylic acid, is a synthetic aromatic compound with a wide range of applications in scientific research. It is a chiral compound, meaning that it has two different configurations of the same structure, which can be distinguished by the orientation of the atoms in the molecule. BOC-Indole-2-carboxylic acid is used in various fields such as organic chemistry, pharmaceuticals, and biochemistry. In particular, it is used as a building block in the synthesis of various compounds, as a reagent in organic reactions, and as an intermediate in the synthesis of drugs and other biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis and Key Intermediates
- Synthesis of Trandolapril : A study by Shi Hui-lin (2007) describes the complex synthesis process of Trandolapril, an ACE inhibitor used in the treatment of hypertension, where (2S,3aR,7aS)-octahydro-1H-indol-2-carboxylic acid hydrochloride is a key intermediate (Shi Hui-lin, 2007).
- Role in Peptide Synthesis : Francisco J. Sayago et al. (2007) report the synthesis of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, demonstrating its utility in peptide synthesis (Francisco J. Sayago et al., 2007).
Methodological Developments
- New Synthesis Methodologies : J. Harjani et al. (2014) developed a new methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the versatility of indole derivatives in chemical synthesis (J. Harjani et al., 2014).
- Efficient Access to Cyclic Alpha-Amino Esters : A study by S. Alatorre-Santamaría et al. (2008) highlights the chemoenzymatic synthesis of alpha-amino acid derivatives, including (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate, demonstrating its significance in producing enantiomerically pure compounds (S. Alatorre-Santamaría et al., 2008).
Analytical and Quantification Methods
- Quantification of Isomers : S. J. Vali et al. (2012) developed an HPLC method for the quantification of Octahydro-1H-indole-2-carboxylic acid isomers, highlighting the importance of accurate analytical methods in research involving these compounds (S. J. Vali et al., 2012).
Applications in Drug Synthesis and Biological Activity
- Synthesis of Cytotoxic Compounds : M. Arafeh et al. (2021) synthesized a series of 1H-benzo[g]indole derivatives with significant cytotoxicity, illustrating the potential of indole derivatives in developing new anticancer drugs (M. Arafeh et al., 2021).
- Derivatives with Anticancer Activity : P. Kamath et al. (2015) conducted a study on indole-coumarin hybrids, which included 1H-indole-3-carboxylic acids, showing their potential in anticancer drug development (P. Kamath et al., 2015).
Mecanismo De Acción
Biochemical Pathways
The compound is involved in the biochemical pathway of ACE inhibition. By preventing the formation of angiotensin II, it reduces the overall activity of the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. The overall effect is a reduction in blood pressure .
Pharmacokinetics
ACE inhibitors generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate, through its role in the synthesis of ACE inhibitors, is a reduction in blood pressure and decreased workload on the heart. This makes ACE inhibitors useful in the treatment of conditions such as hypertension and heart failure .
Action Environment
The action of this compound, and the ACE inhibitors it helps synthesize, can be influenced by various environmental factors. These include the patient’s diet, the presence of other medications, and individual health factors such as kidney function. For example, the effectiveness of ACE inhibitors can be reduced by nonsteroidal anti-inflammatory drugs (NSAIDs) and can be affected by high levels of potassium in the diet .
Análisis Bioquímico
Biochemical Properties
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with angiotensin-converting enzyme (ACE), inhibiting its activity and thereby affecting the renin-angiotensin-aldosterone system . This interaction leads to decreased plasma angiotensin II levels, resulting in reduced vasoconstriction and lowered blood pressure .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting ACE, this compound can modulate the signaling pathways involved in blood pressure regulation and cardiovascular function . Additionally, it has been observed to affect the expression of genes related to these pathways, further influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of ACE is a prime example, where the compound binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting physiological processes such as blood pressure regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained effects on cellular processes, particularly in the context of cardiovascular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits ACE activity, leading to beneficial cardiovascular effects . At higher doses, adverse effects such as hypotension and renal impairment have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ACE, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves its conversion to inactive metabolites, which are then excreted from the body . This metabolic process ensures the regulation of its activity and duration of action within the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, such as the cardiovascular system . The efficient transport and distribution of the compound are crucial for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCRCXTJMQKNA-ILXRZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87679-38-7 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



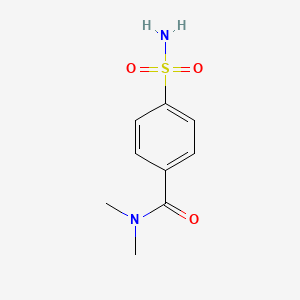

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)
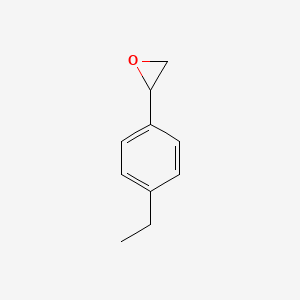
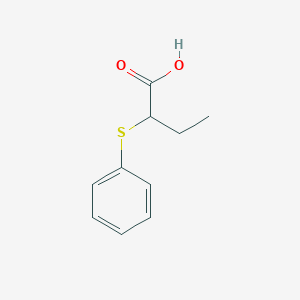
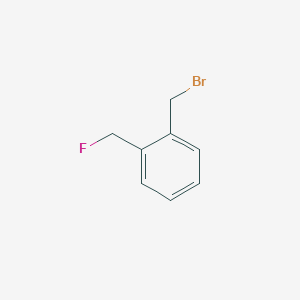

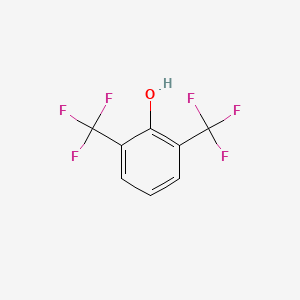
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
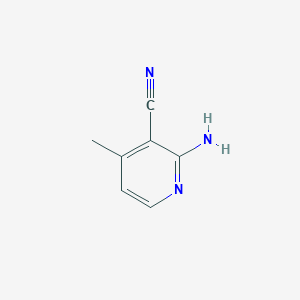

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)